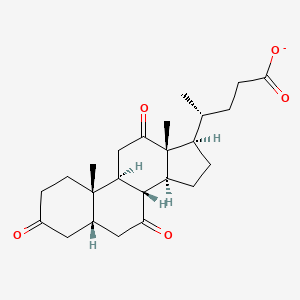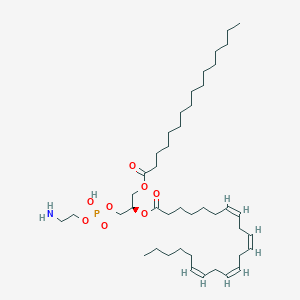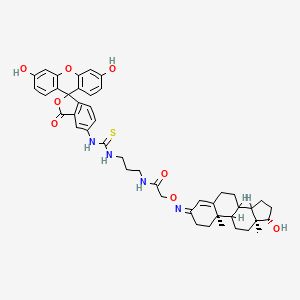
Dehydrocholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,12-trioxo-5beta-cholan-24-oate is a cholanic acid anion that is the conjugate base of 3,7,12-trioxo-5beta-cholanic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 3,7,12-trioxo-5beta-cholanic acid.
Aplicaciones Científicas De Investigación
1. Chemical Studies and Properties
- Micelle Formation and Ionisation: Dehydrocholate forms micelles in water, exhibiting chelate structures and ionisation properties. Schulz et al. (2002) studied its behavior using ion-selective electrodes, proposing a back-to-face mechanism of aggregation and formation of acid soaplike aggregates at intermediate concentrations (Schulz, Messina, Morini, & Vuano, 2002).
- Polymorphism and Solid Phase Conversion: Fantin et al. (2003, 2004) explored the polymorphic forms of dehydrocholic acid, revealing its crystal structure and guest-mediated solid phase conversion processes (Fantin, Fogagnolo, Bortolini, Masciocchi, Galli, & Sironi, 2003); (Fantin, Fogagnolo, Bortolini, Masciocchi, Galli, & Sironi, 2004).
2. Biological and Medical Research
- Blood-Brain Barrier Disruption: Zappulla et al. (1985) demonstrated that sodium dehydrocholate can disrupt the blood-brain barrier, leading to increased permeability and spike activity in rat cortical studies (Zappulla, Spigelman, Rosen, Marotta, Malis, & Holland, 1985).
- Metabolism in Liver Function: Anwer et al. (1976) investigated the impact of dehydrocholate on bile acid uptake in rat hepatocytes, suggesting multiple transport carriers and its efficiency in bile acid transport (Anwer, Kroker, & Hegner, 1976).
- Choleresis and Hemorrhagic Shock: Lotti et al. (1965) studied the effects of sodium dehydrocholate on bile flow in rats undergoing hemorrhagic shock, observing significant increases in hydrocholeresis (Lotti, Scott, & Eisenbrandt, 1965).
3. Therapeutic Research Applications
- Antitumor Effects in Hepatoma: Barbara et al. (2006) researched the antitumor effects of bile acid-conjugated platinum complexes, including dehydrocholate, in rat hepatoma, demonstrating significant in vitro and in vivo antiproliferative activities (Barbara, Orlandi, Bocci, Fioravanti, Di Paolo, Natale, del Tacca, & Danesi, 2006).
- Streptavidin Binding: Daguer et al. (2012) identified dehydrocholic acid as a selective binder for streptavidin from a PNA-tagged library, highlighting its potential in biotechnological applications (Daguer, Ciobanu, Barluenga, & Winssinger, 2012).
Propiedades
Nombre del producto |
Dehydrocholate |
|---|---|
Fórmula molecular |
C24H33O5- |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 |
Clave InChI |
OHXPGWPVLFPUSM-KLRNGDHRSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)


![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)



![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B1245407.png)


![(15R,16R,18S)-16-(hydroxymethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1245411.png)
